molecular formula C14H16FNO4 B11794782 1-Cbz-3-fluoropiperidine-3-carboxylic Acid CAS No. 1363166-38-4

1-Cbz-3-fluoropiperidine-3-carboxylic Acid

Cat. No.: B11794782
CAS No.: 1363166-38-4
M. Wt: 281.28 g/mol
InChI Key: VNPUCPQSPVPDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cbz-3-fluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and a fluorine atom at the third position of the piperidine ring.

Preparation Methods

The synthesis of 1-Cbz-3-fluoropiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is constructed through a cyclization reaction.

    Introduction of the Fluorine Atom: Fluorination is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Protection of the Nitrogen Atom: The nitrogen atom is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.

Industrial production methods often involve optimizing these steps to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Cbz-3-fluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

1-Cbz-3-fluoropiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cbz-3-fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbobenzyloxy group protects the nitrogen atom, ensuring the compound remains stable under physiological conditions. The carboxylic acid group can form hydrogen bonds with target proteins, facilitating binding and activity .

Comparison with Similar Compounds

1-Cbz-3-fluoropiperidine-3-carboxylic acid can be compared with other fluorinated piperidine derivatives, such as:

    1-Cbz-3-chloropiperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-Cbz-3-bromopiperidine-3-carboxylic acid: Contains a bromine atom instead of fluorine.

    1-Cbz-3-iodopiperidine-3-carboxylic acid: Features an iodine atom in place of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

3-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPUCPQSPVPDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849461, DTXSID101166539
Record name 1-[(Benzyloxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-38-4, 1260760-22-2
Record name 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Benzyloxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.